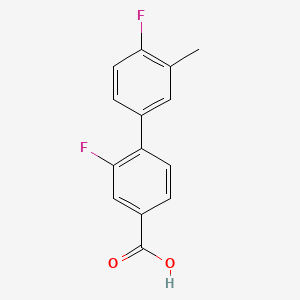

![molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8](/img/structure/B596345.png)

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

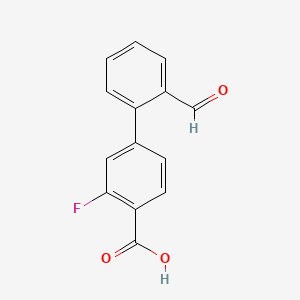

“3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride” is a chemical compound. Its IUPAC name is 3-azabicyclo [3.1.1]heptane-6-carboxylic acid .

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis

The molecular weight of this compound is 141.17 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiopure Analogues and Derivatives

One area of research involves the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, highlighting the compound's utility in obtaining both enantiomers of valuable ketones used as precursors for pharmacologically active compounds (Avenoza et al., 2002). Similarly, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular [2+2] photocycloaddition demonstrates the compound's role in creating bicyclic analogues of biologically significant molecules (Susanne Petz, K. Wanner, 2013).

Building Blocks for Medicinal Chemistry

The compound has been identified as a promising building block for further selective derivatization, particularly for creating novel piperidine derivatives that are conformationally restricted, which is crucial for the development of new therapeutic agents (A. Denisenko et al., 2010). This utility underscores its potential in medicinal chemistry, where the structural features of the compound can be exploited to design molecules with desired pharmacokinetic and pharmacodynamic properties.

Advanced Building Blocks for Drug Discovery

Moreover, a rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes from very common chemicals, indicating the compound's relevance as an advanced building block in drug discovery. This method emphasizes the compound's versatility and accessibility for synthesizing structurally complex and diverse molecular entities (A. Denisenko et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVVZLFGLVPILN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)